![molecular formula C8H10N2O2S B2668084 N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide CAS No. 2179723-58-9](/img/structure/B2668084.png)
N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide, also known as MTMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MTMP is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide is not fully understood. It is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis in these cells. N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has also been shown to inhibit the production of inflammatory cytokines, which may make it useful as an anti-inflammatory agent. Additionally, N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has been extensively studied for its potential applications in biomedical research, making it a well-characterized compound. However, N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide also has limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental systems. Additionally, N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has not been extensively studied in vivo, making it unclear whether its effects observed in vitro will translate to animal models or humans.
Orientations Futures
There are several future directions for research on N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide. One area of interest is the development of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide as a potential anticancer agent. Further studies are needed to determine the optimal dosage and administration of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide for cancer treatment, as well as its efficacy and safety in animal models and humans. Additionally, further studies are needed to determine the mechanism of action of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide and its effects on different types of cancer cells. Another area of interest is the development of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide as an anti-inflammatory agent. Further studies are needed to determine the optimal dosage and administration of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide for anti-inflammatory treatment, as well as its efficacy and safety in animal models and humans. Finally, further studies are needed to determine the antimicrobial properties of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide and its potential applications in the treatment of bacterial and fungal infections.
Conclusion
In conclusion, N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide is a synthetic compound that has potential applications in biomedical research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research have been discussed in this paper. N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has been shown to have antitumor, anti-inflammatory, and antimicrobial properties, making it a promising compound for further research.
Méthodes De Synthèse
N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide can be synthesized using different methods, including the reaction of 2-chloroacetaldehyde with 2-aminothiazole, followed by the reaction of the resulting product with acryloyl chloride. Another method involves the reaction of 2-hydroxyethylthiocyanate with 2-aminothiazole, followed by the reaction of the resulting product with acryloyl chloride. These methods result in the formation of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide as a white crystalline solid.
Applications De Recherche Scientifique
N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has been extensively studied for its potential applications in biomedical research. It has been shown to have antitumor properties, inhibiting the growth and proliferation of cancer cells. N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines. Additionally, N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi.
Propriétés
IUPAC Name |
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-7(11)10-8-9-6(4-12-2)5-13-8/h3,5H,1,4H2,2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQXXYVYDGRHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC(=N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

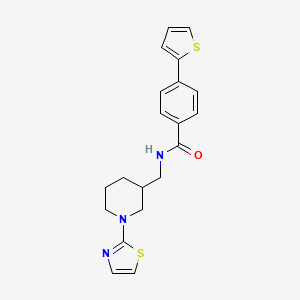
![1-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2668003.png)
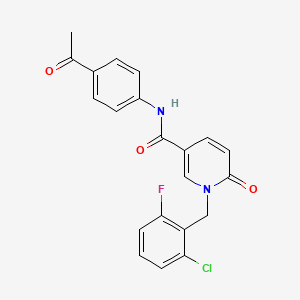
![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/no-structure.png)
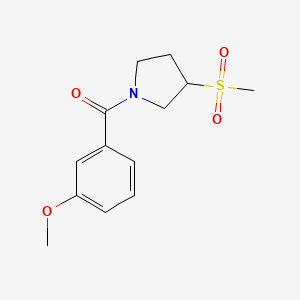
![N-(tert-butyl)-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2668011.png)
![1,5-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2668012.png)
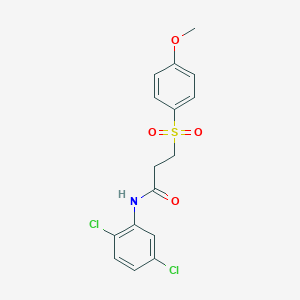
![N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B2668015.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine](/img/structure/B2668016.png)
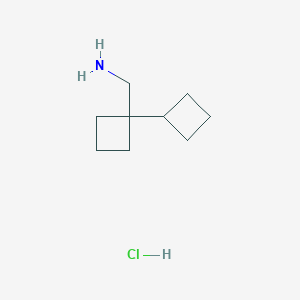

![2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2668021.png)
![5-Chloro-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2668022.png)